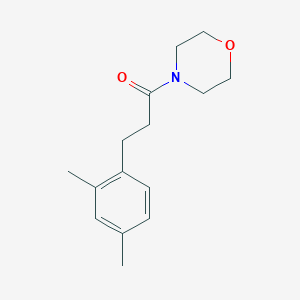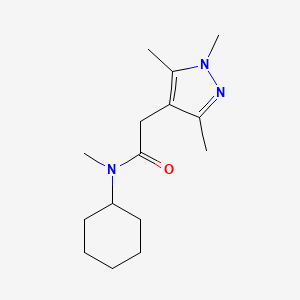
1-(Azetidin-1-yl)-3-(4-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-3-(4-methylphenyl)propan-1-one, also known as 4-Methylmethylphenidate (4-MMPH), is a synthetic compound that belongs to the class of substituted phenethylamines. It is a research chemical that is structurally similar to methylphenidate, a prescription drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mecanismo De Acción
The mechanism of action of 4-MMPH is similar to that of methylphenidate, which is a dopamine reuptake inhibitor. It works by blocking the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine activity is thought to be responsible for the stimulant effects of 4-MMPH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MMPH have been studied in animal models. It has been found to increase locomotor activity and induce hyperactivity in rats. It has also been shown to increase dopamine levels in the brain, which is consistent with its mechanism of action as a dopamine reuptake inhibitor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MMPH in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. One limitation of using 4-MMPH is its potential for abuse and dependence, which may limit its use in clinical research.
Direcciones Futuras
There are several future directions for research on 4-MMPH. One area of interest is its potential as a treatment for ADHD and other dopamine-related disorders. Another area of interest is its use as a tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. Additionally, there is a need for further research on the safety and potential for abuse of 4-MMPH.
Métodos De Síntesis
The synthesis of 4-MMPH involves the reaction of 4-methylpropiophenone with azetidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
4-MMPH has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This activity suggests that 4-MMPH may have potential as a treatment for ADHD and other dopamine-related disorders.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-3-5-12(6-4-11)7-8-13(15)14-9-2-10-14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSVTMBRRTNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)



![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)

![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)
